molecular formula C12H26O2 B1359460 2-(Decyloxy)ethanol CAS No. 23238-40-6

2-(Decyloxy)ethanol

Cat. No. B1359460
CAS RN: 23238-40-6
M. Wt: 202.33 g/mol
InChI Key: CBVDPTYIDMQDEO-UHFFFAOYSA-N
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Description

2-(Decyloxy)ethanol, also known as Ethylene glycol monodecyl ether or 2-decoxyethanol, is a compound with the molecular formula C12H26O2 . It has a molecular weight of 202.33 g/mol . The IUPAC name for this compound is 2-decoxyethanol .


Molecular Structure Analysis

The InChI representation of 2-(Decyloxy)ethanol is InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h13H,2-12H2,1H3 . The Canonical SMILES representation is CCCCCCCCCCOCCO .


Physical And Chemical Properties Analysis

2-(Decyloxy)ethanol has a density of 0.9±0.1 g/cm^3 . Its boiling point is 275.1±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 59.6±6.0 kJ/mol . The flash point is 70.7±6.3 °C . The index of refraction is 1.441 . The molar refractivity is 60.9±0.3 cm^3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has 11 freely rotating bonds . The polar surface area is 29 Å^2 . The polarizability is 24.2±0.5 10^-24 cm^3 . The surface tension is 31.5±3.0 dyne/cm . The molar volume is 230.5±3.0 cm^3 .

Scientific Research Applications

  • Nematicidal Activity 2-(Decyloxy)ethanol and its homologues have been identified as potential alternatives to current pine wood nematode (PWN) control agents. These compounds, including 2-(Decyloxy)ethanol, exhibit 100% nematicidal activity at specific concentrations, suggesting their effectiveness in controlling PWN, which causes significant damage to pine trees globally (Kim, Lee, & Park, 2016).

  • Hydrogen Production Research on ethanol, which includes 2-(Decyloxy)ethanol derivatives, has been explored in the hydrogen production process. The steam iron process in a fixed bed reactor using ethanol demonstrates the potential for combined production and purification of hydrogen, which is crucial for applications like fuel cells (Hormilleja, Durán, Plou, Herguido, & Peña, 2014).

  • Chemical Industry Applications The hydrogenation of styrene oxide to 2-phenyl ethanol over polyurea supported Pd–Cu catalysts in supercritical carbon dioxide shows that 2-phenyl ethanol, which is an important component in perfumes and detergents, can be produced cleanly and efficiently (Yadav & Lawate, 2011).

  • Ethanol Autoignition Research Ethanol, including its variants like 2-(Decyloxy)ethanol, has been studied for its autoignition characteristics in a rapid compression machine. This research is vital for understanding ethanol's combustion behavior, relevant to renewable energy sources (Mittal, Burke, Davies, Parajuli, Metcalfe, & Curran, 2014).

  • Electrooxidation Studies Electrooxidation of ethanol on different electrodes has been studied to understand the quantitative determination of intermediates and products involved in ethanol oxidation. This research is significant for applications in fuel cell technologies (Zhou, Wang, Lin, Tian, & Sun, 2010).

  • Controlled Release of Bioactives Development of chitosan films containing β-cyclodextrin inclusion complex for controlled release of bioactives like 2-phenyl ethanol is explored. This has implications in areas like food preservation and fragrance release (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).

  • Thermodynamic Studies The volumetric and transport behavior of 2-butoxy ethanol with 1-alcohols, including the study of 2-(Decyloxy)ethanol, offers insights into molecular interactions and structural effects in liquids, essential for various industrial applications (Dubey & Kaur, 2014).

  • traction Techniques**The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions by emulsion liquid membranes was studied. This research could be relevant for environmental applications, particularly in treating waste streams containing phenolic alcohols commonly found in olive mill wastewater (Reis, Freitas, Ferreira, & Carvalho, 2006).
  • Electrochemical Behavior Analysis The redox behavior of aniline derivatives, including 2-(4-aminophenyl) ethanol, has been explored through modern electrochemical techniques. This is essential for understanding the role of such compounds in biological systems (Subhan, Lashin, Rana, Al-Arifi, Ahmad, Hussain, Qureshi, Ali, Zia, Kraatz, Shah, & Shah, 2015).

  • Incremental Reactivity Studies Research on the ozone-forming potentials of compounds like 2-butoxy ethanol, related to 2-(Decyloxy)ethanol, helps in understanding the environmental impacts of various organic compounds. Such studies are crucial for air quality management and environmental policy making (Wang, Milford, & Carter, 2002).

  • Bioethanol Production The use of various lignocellulosic feedstocks in bioethanol production, involving processes that may include 2-(Decyloxy)ethanol, is a growing area of research. This is significant for advancing renewable energy sources (Mishra & Ghosh, 2019).

  • Anoxic Treatment Effects on Fruits Studies on the effects of anoxic treatments, including ethanol production, on fruits like peaches are relevant to the food industry, particularly for extending the shelf life and quality of produce (Polenta, Budde, & Murray, 2005).

  • Ethanol Electrooxidation Research Ethanol electrooxidation on catalysts like Pt/Vulcan has been investigated for fuel cell applications. Research like this is vital for improving the efficiency of fuel cells which could potentially use ethanol derivatives (Sun, Halseid, Heinen, Jusys, & Behm, 2009).

  • Synthesis of 1,3-Dioxolanes Research on the synthesis of 1,3-dioxolanes using ethanol, including derivatives like 2-(Decyloxy)ethanol, is relevant for chemical synthesis processes. These compounds have a variety of applications in the chemical industry (Vol’eva, Belostotskaya, Malkova, Komissarova, Kurkovskaya, Usachev, & Makarov, 2012).

  • Ethanol Oxidation Pathways Understanding the pathways of ethanol oxidation is crucial for applications in electrochemical sensors and fuel cells. This research sheds light on how different ethanol concentrations, including those of derivatives, affect oxidation products (Camara & Iwasita, 2005).

  • Alcohol Splitting in Photocatalysis Research on the photocatalytic splitting of alcohols, including ethanol derivatives, to produce hydrogen and carbonyl compounds, opens avenues in sustainable energy production (Chai, Zeng, Li, Lu, Xiao, & Xu, 2016).

  • Biomarker Quantification in Urine Samples Procedures for the quantification of biomarkers like (2-methoxyethoxy)acetic acid in human urine, related to 2-(Decyloxy)ethanol, are important for monitoring human exposure to various chemicals (B'hymer, Cheever, Butler, & Brown, 2003).

  • Decarboxylations in Different Solvents Studies on the decarboxylation of 2-cyano-2-phenylacetate ions in water and aqueous ethanol solutions have implications in organic synthesis and chemical reaction mechanisms (Thomson, 1970).

  • Mutant Selection in Yeast The use of 2-deoxyglucose as a selective agent for derepressed mutants of Pichia stipitis, which can improve xylose utilization in the presence of glucose, is significant for bioethanol production processes (Sreenath & Jeffries, 1999).

  • Thermo-physical Properties in Binary Mixtures FT-IR studies and excess thermodynamic properties of binary liquid mixtures, including 2-(2-butoxyethoxy) ethanol, provide insights into molecular interactions in liquid mixtures, relevant for industrial and chemical processes (Kaur & Dubey, 2018).

properties

IUPAC Name

2-decoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVDPTYIDMQDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26183-52-8
Record name Polyethylene glycol decyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26183-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20858707
Record name (2-Decyloxy)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Decyloxy)ethanol

CAS RN

23238-40-6, 26183-52-8
Record name (2-Decyloxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23238-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Decyloxy)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-decyl-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2-Decyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(decyloxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Decan-1-ol, ethoxylated
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SM Lee, DK Hong, SH Jang, KY Lee… - Entomological …, 2018 - Wiley Online Library
The aggregation pheromone of Monochamus (Coleoptera: Cerambycidae) beetles, 2‐(undecyloxy) ethanol (hereafter referred to as monochamol), has gained considerable attention …
Number of citations: 2 onlinelibrary.wiley.com
C Loffredo, PAR Pires, M Imran, OA El Seoud - Dyes and Pigments, 2013 - Elsevier
Solvent polarizability has been previously determined by using the solvatochromic probe 3,20-di-tert-butyl-2,2,21,21-tetramethyl-3,5,7,9,11,13,15,17,19-docosanonaene whose …
Number of citations: 22 www.sciencedirect.com
VN Petukhov, YS Batyaev - Topical Issues of Rational Use of …, 2019 - books.google.com
Effective use of coal of various technological brands is possible only after their enrichment, since increased ash and sulfur content reduce the usefulness of the coal, and if they are used …
Number of citations: 4 books.google.com

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